molecular formula C35H64O7 B14016681 (S)-5-methyl-3-((2R,8R,13R)-2,8,13-trihydroxy-13-((2R,5R)-5-((R)-1-hydroxytridecyl)tetrahydrofuran-2-yl)tridecyl)furan-2(5H)-one

(S)-5-methyl-3-((2R,8R,13R)-2,8,13-trihydroxy-13-((2R,5R)-5-((R)-1-hydroxytridecyl)tetrahydrofuran-2-yl)tridecyl)furan-2(5H)-one

Cat. No.: B14016681
M. Wt: 596.9 g/mol
InChI Key: ZIMZEJPHAPPLFM-UHFFFAOYSA-N
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Description

Annonacin is a chemical compound belonging to the class of acetogenins, which are naturally occurring polyketides. It is primarily found in the fruits of the Annonaceae family, such as soursop (Annona muricata), custard apple, and pawpaw. Annonacin is known for its potent neurotoxic effects, particularly its ability to inhibit mitochondrial complex I, leading to cell apoptosis or necrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of annonacin involves multiple steps, including the formation of tetrahydrofuran rings and the introduction of hydroxyl groups. The synthetic route typically starts with the preparation of a polyketide chain, followed by cyclization to form the tetrahydrofuran rings. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of annonacin is primarily through extraction from natural sources, such as the leaves and fruits of Annona muricata. The extraction process involves solvent extraction using ethyl acetate, ethanol, or hexane. The extracts are then purified using chromatographic techniques to isolate annonacin .

Chemical Reactions Analysis

Types of Reactions: Annonacin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of annonacin, and substituted analogs with varying functional groups .

Scientific Research Applications

Chemistry:

  • Used as a model compound to study the synthesis and reactivity of acetogenins.

Biology:

  • Investigated for its role in inhibiting mitochondrial complex I and its effects on cellular respiration.

Medicine:

Industry:

Mechanism of Action

Annonacin exerts its effects primarily through the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. The resulting oxidative stress induces cell apoptosis or necrosis. Annonacin also affects the distribution of the protein tau, which is associated with neurodegenerative diseases .

Comparison with Similar Compounds

Annonacin is one of many acetogenins found in the Annonaceae family. Similar compounds include:

Uniqueness: Annonacin is unique due to its high potency as a mitochondrial complex I inhibitor and its significant neurotoxic effects, which have been linked to atypical Parkinsonism in regions where annonacin-containing fruits are consumed regularly .

Properties

Molecular Formula

C35H64O7

Molecular Weight

596.9 g/mol

IUPAC Name

4-[2,8-dihydroxy-12-[[5-(1-hydroxytridecyl)oxolan-2-yl]methoxy]dodecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-33(38)34-23-22-32(42-34)27-40-24-17-16-19-30(36)18-13-12-14-20-31(37)26-29-25-28(2)41-35(29)39/h25,28,30-34,36-38H,3-24,26-27H2,1-2H3

InChI Key

ZIMZEJPHAPPLFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)COCCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O

Origin of Product

United States

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